molecular formula C17H24N2O5 B8192034 benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8192034
M. Wt: 336.4 g/mol
InChI Key: CMXBVXJSFDXHTE-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a tert-butoxycarbonyl (Boc)-protected amine at position 3, and a hydroxyl group at position 2. Its stereochemistry (3R,4S) is critical for its biological and chemical properties. With a molecular weight of 236.267 g/mol (C₁₂H₁₆N₂O₃), it exhibits a density of 1.3 g/cm³ and a boiling point of 404.4°C . The Boc group enhances stability during synthetic workflows, while the benzyl ester facilitates selective deprotection under hydrogenolysis conditions.

Properties

IUPAC Name

benzyl (3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXBVXJSFDXHTE-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Hydroxyproline

L-Hydroxyproline serves as a cost-effective chiral precursor. The protocol involves:

  • Boc Protection : Treating L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water (1:1) at 0°C–25°C for 12–24 hours, yielding tert-butyl (3R,4S)-4-hydroxy-3-aminopyrrolidine-1-carboxylate with >95% enantiomeric excess (ee).

  • Benzylation : Reacting the Boc-protected intermediate with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (TEA) at −20°C to 0°C for 2 hours. This step introduces the benzyl carbamate group with 85–90% yield.

Key Data :

StepReagentsSolventTemp (°C)Time (hr)Yield (%)ee (%)
Boc ProtectionBoc₂O, DMAPTHF/H₂O0–2512–249298
BenzylationCbz-Cl, TEADCM−20–028897

Catalytic Asymmetric Hydrogenation

For de novo synthesis, asymmetric hydrogenation of pyrroline precursors provides superior stereocontrol:

Substrate Preparation

A diketone intermediate, (3E)-3-[(tert-butoxycarbonyl)imino]pyrrolidin-4-one, is synthesized via:

  • Condensation : Reacting tert-butyl carbamate with 4-pyrrolidinone in acetonitrile under reflux (82% yield).

  • Enamine Formation : Treating with benzyl chloroformate and DIPEA in THF at −15°C (76% yield).

Hydrogenation Conditions

Using a Rhodium-(R)-BINAP catalyst system:

  • Catalyst : Rh(nbd)₂BF₄/(R)-BINAP (1:2.2 molar ratio)

  • Pressure : 50 psi H₂

  • Solvent : Methanol

  • Result : 94% yield, 99% ee.

Comparative Catalysts :

Catalystee (%)Yield (%)
Rh-(R)-BINAP9994
Pd-C (racemic)<582
Ru-TsDPEN8789

Resolution of Racemic Mixtures

For non-stereoselective routes, kinetic resolution is employed:

Enzymatic Hydrolysis

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours

  • Outcome : (3R,4S)-enantiomer remains unhydrolyzed (45% yield, 98% ee).

Functional Group Interconversion

Hydroxyl Group Oxidation-Reduction

The 4-hydroxyl group is introduced via:

  • Epoxidation : Treating tert-butyl (3R)-3-[(benzyloxycarbonyl)amino]pyrroline-1-carboxylate with m-CPBA in DCM (−20°C, 4 hours, 78% yield).

  • Acid-Catalyzed Ring Opening : Using camphorsulfonic acid (CSA) in THF/H₂O (95:5) to yield the diol (83% yield).

  • Selective Oxidation : TEMPO/NaClO₂ system oxidizes the primary alcohol to a carboxylic acid, followed by reduction with NaBH₄ to the secondary alcohol (72% overall yield).

Analytical Validation

Stereochemical Confirmation

  • X-ray Crystallography : Resolves absolute configuration (Rf = 0.32 in EtOAc/hexane).

  • Chiral HPLC : Chiralpak AD-H column, 90:10 hexane/isopropanol, 1.0 mL/min (tR = 12.3 min for (3R,4S)).

Emerging Methodologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃

  • Substrate : N-Boc-pyrrolidine

  • Conditions : Blue LED, DMF, room temperature

  • Outcome : Direct C–H hydroxylation (65% yield, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Applications

2.1 Peptide Synthesis

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate is extensively used in peptide synthesis due to the following reasons:

  • Protection of Amine Groups : The Boc group allows for selective protection of amine groups, facilitating the synthesis of complex peptides.
  • Deprotection Conditions : The Boc group can be removed under mild acidic conditions, making the compound suitable for sensitive substrates .

2.2 Synthesis of Bioactive Compounds

The compound serves as a precursor for various bioactive molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals. For instance:

  • Antimicrobial Agents : Variants of this compound have shown activity against various pathogens, indicating potential applications in developing new antimicrobial therapies .
  • Anticancer Compounds : Research suggests that derivatives can exhibit cytotoxic effects against cancer cell lines, paving the way for future cancer therapeutics .

The biological activity of this compound primarily stems from its role as an intermediate in synthesizing peptides and other biologically active compounds.

Case Studies

Several studies have demonstrated the efficacy of this compound in biological applications:

  • A study on a derivative showed enhanced activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics .
  • Another investigation highlighted its potential as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression .

Summary Table of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as an intermediate for synthesizing peptides with protected amines
Antimicrobial AgentsVariants exhibit activity against pathogens
Anticancer CompoundsDerivatives show cytotoxic effects on cancer cell lines
Drug DevelopmentPotential lead compound for enzyme inhibitors in cancer therapy

Mechanism of Action

The mechanism of action of benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The hydroxy group may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Ethyl (3S,4R)-1-Benzyl-4-hydroxypyrrolidine-3-carboxylate

  • Key Differences: Ester Group: Ethyl ester replaces benzyl ester, altering lipophilicity and deprotection conditions. Stereochemistry: 3S,4R configuration (diastereomer of the target compound). Amino Protection: Lacks Boc protection, making the amine more reactive .
  • Implications : Reduced steric bulk from the ethyl group may improve solubility but limit stability in acidic conditions.

trans-tert-Butyl 3-((6-(Benzyl(tert-Butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate

  • Key Differences: Core Structure: Pyridine ring fused to pyrrolidine, introducing aromaticity and planar geometry.
  • Implications: Used as a selective neuronal nitric oxide synthase (nNOS) inhibitor, highlighting the role of extended aromatic systems in bioactivity .

(3S,4R)-tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate (BP 1577)

  • Key Differences :
    • Substituent : Fluorine replaces hydroxyl at position 4, acting as a bioisostere.
    • Stereochemistry : 3S,4R configuration.

(3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic Acid (BP 1530)

  • Key Differences: Functional Groups: Carboxylic acid replaces benzyl ester; 4-cyanophenyl adds polarity. Amino Group: Unprotected amine.
  • Implications: The polar cyanophenyl group improves aqueous solubility, while the free amine enables direct conjugation in peptide synthesis .

Benzyl (3R,4R)-4-(tert-Butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate

  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
    • Stereochemistry : 3R,4R configuration.
  • Implications : Larger ring size alters conformational flexibility and binding pocket compatibility in enzyme targets .

Comparative Data Table

Compound Name Core Structure Substituents Stereochemistry Key Functional Differences Applications/Implications
Target Compound Pyrrolidine Boc-amino, benzyl ester, hydroxyl 3R,4S Balanced stability and reactivity Intermediate in drug synthesis
Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate Pyrrolidine Ethyl ester, hydroxyl, free amine 3S,4R Higher solubility, lower stability Peptide coupling reactions
trans-tert-Butyl 3-((6-(benzyl(Boc)amino)... Pyridine-pyrrolidine Boc-amino, benzyl, methyl trans Aromatic π-system nNOS inhibition
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate Pyrrolidine Boc-amino, fluorine 3S,4R Enhanced metabolic stability CNS-targeting prodrugs
(3R,4S)-4-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid Pyrrolidine Carboxylic acid, 4-cyanophenyl 3R,4S High polarity Bioconjugation scaffolds
Benzyl (3R,4R)-4-(Boc-amino)-3-hydroxypiperidine-1-carboxylate Piperidine Boc-amino, benzyl ester, hydroxyl 3R,4R Increased ring flexibility Macrocyclic drug development

Research Findings and Implications

  • Stereochemical Sensitivity : Diastereomers (e.g., 3R,4S vs. 3S,4R) exhibit divergent bioactivities. For example, the 3R,4S configuration in the target compound optimizes hydrogen-bonding interactions in enzyme active sites .
  • Protecting Group Strategy: Boc protection (target compound) offers acid-labile stability, whereas benzyl esters require hydrogenolysis, influencing synthetic route design .
  • Substituent Effects: Fluorine (BP 1577) and cyanophenyl (BP 1530) groups modulate solubility and target engagement, critical for pharmacokinetics .

Biological Activity

Benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 1549812-68-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H26N2O5
  • Molecular Weight: 350.42 g/mol
  • IUPAC Name: this compound
  • Purity: Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter systems and exhibiting neuroprotective properties.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may share similar properties. A study highlighted that modifications in the side chains can enhance the antimicrobial potency against Gram-positive and Gram-negative bacteria .

2. Neuroprotective Effects

Research has demonstrated that compounds with similar structural features can protect neuronal cells from oxidative stress and apoptosis. The hydroxypyrrolidine moiety is particularly noted for its ability to modulate neuroinflammatory responses. In vitro studies have shown that such compounds can reduce the production of pro-inflammatory cytokines in neuronal cell lines .

3. Enzyme Inhibition

This compound may inhibit specific enzymes involved in metabolic processes. For example, it has been suggested that this compound could inhibit enzymes related to neurotransmitter degradation, leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The compound's ability to reduce markers of oxidative damage was particularly noted .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduced oxidative stress markers
Enzyme InhibitionIncreased neurotransmitter levels

Q & A

Basic: What are the key considerations in synthesizing benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate, particularly regarding protecting group strategies?

The synthesis employs orthogonal protecting groups to preserve reactive sites during multi-step reactions. The tert-butoxycarbonyl (Boc) group protects the amine, while the benzyl group shields the hydroxyl moiety. For example, tert-butyl ((3S,4S)-3-(benzylamino)-2-oxotetrahydro-2H-pyran-4-yl)carbamate (compound 5) was synthesized via reflux in toluene, followed by silica gel chromatography, ensuring stability under basic conditions and selective deprotection . Boc removal is achieved with trifluoroacetic acid (TFA), whereas benzyl groups are cleaved via catalytic hydrogenation, minimizing side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

1H/13C NMR, IR, and HRMS are essential. In compound 13b, 1H NMR (500 MHz, CDCl3) revealed δ 1.40–1.60 (27H, tert-butyl), δ 3.10–3.20 (dd, J = 7.5, 16.5 Hz, pyrrolidine protons), and δ 7.00–7.60 (12H, aromatic protons). HRMS confirmed [M+H]+ at m/z 662, matching the theoretical mass . IR peaks at ~1680 cm⁻¹ (C=O, Boc) and ~3400 cm⁻¹ (OH) validate functional groups. Discrepancies in splitting patterns may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .

Advanced: How can researchers ensure stereochemical fidelity during the synthesis of (3R,4S)-configured pyrrolidine derivatives?

Chiral auxiliaries or enantioselective catalysis are critical. For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol was synthesized using L-tartaric acid as a chiral precursor, with NaBH4–BF3·Et2O reduction preserving configuration . For the (3R,4S) isomer, kinetic resolution via lipases (e.g., CAL-B) or asymmetric hydrogenation with Ru-BINAP catalysts ensures enantiomeric excess (ee ≥98%). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) monitors ee, while NOESY NMR confirms spatial arrangement of substituents .

Advanced: What strategies are effective in resolving contradictory NMR data for tertiary carbons in Boc-protected pyrrolidines?

Split 13C NMR signals (e.g., δ 143.77 vs. 143.83 in compound 13b) often stem from rotameric equilibria or diastereotopic effects. Variable-temperature NMR (VT-NMR) at −40°C can coalesce peaks, identifying dynamic processes. 2D techniques like HSQC and HMBC correlate 1H-13C couplings; for example, HMBC correlations between Boc carbonyl (δ 162.2) and adjacent protons confirm connectivity . DFT calculations (B3LYP/6-31G*) model expected chemical shifts, aiding assignment of ambiguous signals .

Basic: What purification methods are optimal for isolating benzyl-protected pyrrolidine carboxylates, and how do solvent systems influence yield?

Silica gel chromatography with gradient elution (ethyl acetate/hexane 10–50%) achieves ≥95% purity. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water 60:40) is preferred. In compound 5, 20% EtOAc/hexane yielded a white amorphous solid (35% yield) . Crystallization in tert-butyl methyl ether (MTBE) improves purity for Boc-protected intermediates. Solvent polarity must balance solubility and selectivity; highly polar solvents (e.g., methanol) may co-elute impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound to probe pharmacological targets?

Systematic modification of substituents (e.g., replacing benzyl with 4-fluorobenzyl in compound 13c) and evaluation of binding affinity (e.g., IC50 in kinase assays) reveal SAR trends. Introducing a 4-fluorophenoxy group (compound 13b) enhanced inhibition 3-fold (IC50 = 0.8 nM vs. 2.4 nM for 13d) by optimizing hydrophobic interactions . Molecular docking (PDB: 4X5H) identifies steric clashes with bulky substituents. Parallel synthesis of 10–20 analogs, tracked via LC-MS, accelerates SAR iteration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.